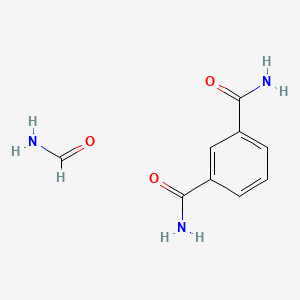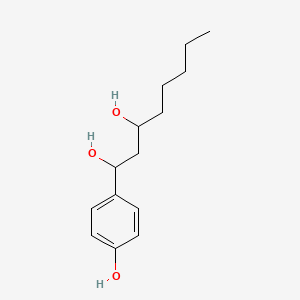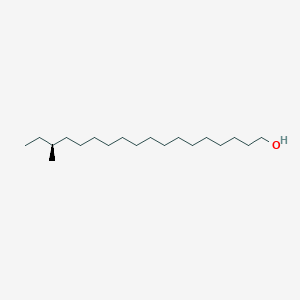
(16S)-16-Methyloctadecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(16S)-16-Methyloctadecan-1-OL is a long-chain fatty alcohol with a methyl group at the 16th position. This compound is part of the broader class of fatty alcohols, which are known for their applications in various industries, including cosmetics, pharmaceuticals, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (16S)-16-Methyloctadecan-1-OL typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of 16-methyloctadecanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another approach involves the reduction of 16-methyloctadecanoic acid methyl ester using lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a metal catalyst, typically palladium or nickel, to reduce the fatty acid or ester to the corresponding alcohol.
Análisis De Reacciones Químicas
Types of Reactions
(16S)-16-Methyloctadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Although already a reduced form, further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 16-methyloctadecanoic acid or 16-methyloctadecanal.
Reduction: 16-methyloctadecane.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(16S)-16-Methyloctadecan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of (16S)-16-Methyloctadecan-1-OL involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing membrane fluidity and enzyme activity. Its long hydrophobic chain enables it to integrate into lipid bilayers, affecting membrane properties and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Octadecan-1-OL: A straight-chain fatty alcohol without the methyl group at the 16th position.
Hexadecan-1-OL: A shorter chain fatty alcohol with similar properties but different chain length.
2-Methyloctadecan-1-OL: A positional isomer with the methyl group at the 2nd position.
Uniqueness
(16S)-16-Methyloctadecan-1-OL is unique due to the specific placement of the methyl group, which influences its physical and chemical properties. This structural variation can affect its melting point, solubility, and reactivity compared to other fatty alcohols.
Propiedades
Número CAS |
642995-19-5 |
|---|---|
Fórmula molecular |
C19H40O |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
(16S)-16-methyloctadecan-1-ol |
InChI |
InChI=1S/C19H40O/c1-3-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h19-20H,3-18H2,1-2H3/t19-/m0/s1 |
Clave InChI |
OZIRXBOVLMZHDU-IBGZPJMESA-N |
SMILES isomérico |
CC[C@H](C)CCCCCCCCCCCCCCCO |
SMILES canónico |
CCC(C)CCCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


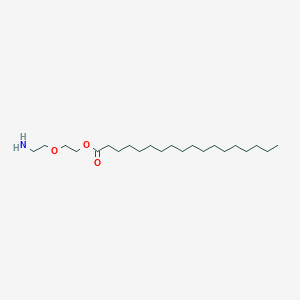
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)
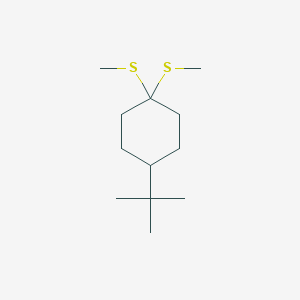
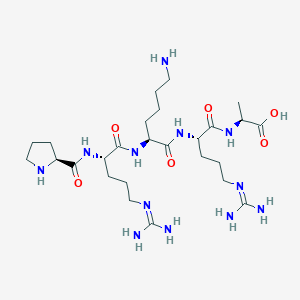
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
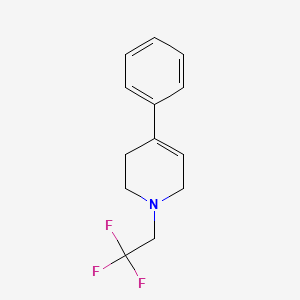
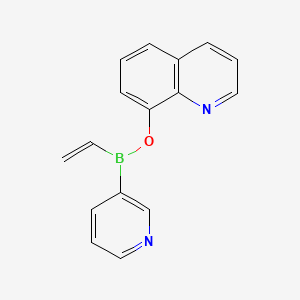
![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
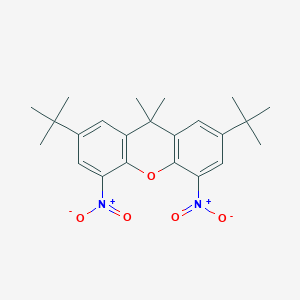
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
